9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-
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Overview
Description
9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- is an organic compound with the molecular formula C19H18O5 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features four methoxy groups attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- typically involves the formylation of a tetramethoxyphenanthrene precursor. One common method is the Vilsmeier-Haack reaction, where the tetramethoxyphenanthrene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 9-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 9-Phenanthrenecarboxylic acid, 2,3,6,7-tetramethoxy-.
Reduction: 9-Phenanthrenemethanol, 2,3,6,7-tetramethoxy-.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxaldehyde: Another polycyclic aromatic aldehyde with similar reactivity but different structural properties.
1-Naphthaldehyde: A simpler aromatic aldehyde with fewer rings and different reactivity.
2-Naphthaldehyde: Similar to 1-naphthaldehyde but with the aldehyde group in a different position.
1-Pyrenecarboxaldehyde: A larger polycyclic aromatic aldehyde with different electronic properties.
Uniqueness
9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- is unique due to the presence of four methoxy groups, which influence its chemical reactivity and physical properties. These methoxy groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVOQSXJBESSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470317 |
Source
|
Record name | 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71779-56-1 |
Source
|
Record name | 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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